Plasma ACAT2-CE CAD Biomarker
In a cohort of 113 patients with suspected acute coronary syndrome, the summed plasma concentration of cholesteryl palmitoleate (CE 16:1) and cholesteryl oleate (CE 18:1)—defined as ACAT2-CE—was identified as a predictive biomarker for the presence of coronary artery disease (CAD) [1]. This metric is specific to these two monounsaturated cholesteryl esters and cannot be replicated with saturated or polyunsaturated analogs.
| Evidence Dimension | Predictive Value for CAD (Added value to clinical model) |
|---|---|
| Target Compound Data | ACAT2-CE (CE 16:1 + CE 18:1) median = 938 μmol/L (IQR: 758-1099) in CAD patients; OR = 1.065 per 10 μmol/L increase |
| Comparator Or Baseline | Control (no CAD) median = 824 μmol/L (IQR: 683-998); Reduced clinical model (age, sex, risk factors) without ACAT2-CE |
| Quantified Difference | Median difference of +114 μmol/L in CAD vs. no CAD (p=0.03); C-statistic improved from 0.89 to 0.95 (p=0.0035); IDI = 0.15 (p<0.001) |
| Conditions | Prospective cohort study; plasma CE quantified by mass spectrometry; multivariable logistic regression. |
Why This Matters
Procurement of cholesteryl palmitoleate is essential for validating and applying this specific ACAT2-derived CAD biomarker, as the model relies on the summed concentration of CE 16:1 and CE 18:1, not other esters.
- [1] Miller, C. D., et al. (2012). Cholesteryl Esters Associated With Acyl-CoA:cholesterol Acyltransferase Predict Coronary Artery Disease in Patients With Symptoms of Acute Coronary Syndrome. Academic Emergency Medicine, 19(6), 673-682. doi:10.1111/j.1553-2712.2012.01378.x View Source
